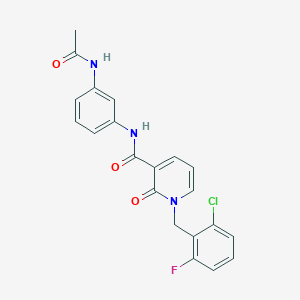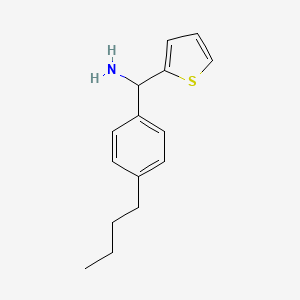![molecular formula C20H21N3OS B2971124 4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097857-81-1](/img/structure/B2971124.png)
4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a thiophene ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine and thiophene rings, followed by the introduction of the amide group . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and thiophene rings would give the molecule a certain degree of rigidity, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine . The pyrrolidine and thiophene rings could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .科学的研究の応用
Synthesis and Heterocyclic Chemistry
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield diverse heterocyclic derivatives highlights the importance of thiophene-based compounds in generating pharmacologically relevant structures. These synthetic approaches offer pathways to explore the potential biological and chemical properties of similar compounds, including "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" (Mohareb et al., 2004).
Optical and Electronic Properties
Compounds exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, such as certain pyridyl substituted benzamides, are of great interest for their potential applications in sensing, organic electronics, and photonics. These properties suggest that structurally similar compounds like "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" could also possess unique optical and electronic characteristics, making them suitable for advanced material applications (Srivastava et al., 2017).
Molecular Docking and Biological Activity
The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including compounds with thiophene units, for their antimicrobial and antioxidant activity, reveal the potential of these structures in pharmaceutical research. The methodological approach to assess biological activity suggests that compounds like "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" could also be evaluated for their therapeutic potential (Flefel et al., 2018).
Conducting Polymers
The synthesis of new types of conducting polymers, including those derived from thiophene and pyrrole derivatives, illustrates the utility of these compounds in creating materials with novel optical and electrical properties. Such studies indicate the relevance of exploring the polymerization potential of "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" for developing advanced materials (Soyleyici et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyrrol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(17-3-5-19(6-4-17)23-9-1-2-10-23)21-18-7-11-22(14-18)13-16-8-12-25-15-16/h1-6,8-10,12,15,18H,7,11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEFRPMVJFPRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)



![1-(4-(Diethylamino)-2-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2971054.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)
![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)